An In-depth Technical Guide to the Synthesis and Characterization of Methanone, bis(benzo[b]thien-2-yl)-
An In-depth Technical Guide to the Synthesis and Characterization of Methanone, bis(benzo[b]thien-2-yl)-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methanone, bis(benzo[b]thien-2-yl)-, a significant heterocyclic ketone and a known related compound to the pharmaceutical agent Zileuton[1][2]. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development. It details robust synthetic strategies, including Friedel-Crafts acylation and Grignard-based approaches, explaining the underlying chemical principles and experimental considerations. Furthermore, it outlines a multi-technique approach for the unequivocal structural elucidation and purity assessment of the title compound, covering spectroscopic (NMR, IR), spectrometric (MS), and chromatographic (HPLC) methods. All discussions are grounded in established chemical literature and provide practical, field-proven insights for laboratory application.
Introduction: Significance and Molecular Context
Benzo[b]thiophene is a privileged heterocyclic scaffold found in numerous biologically active compounds and materials[1]. Its fusion of a benzene and a thiophene ring creates a unique electronic and structural profile, making it a cornerstone for the design of novel therapeutic agents and functional organic materials. The title compound, Methanone, bis(benzo[b]thien-2-yl)- (also known as 2-(Benzo[b]thien-2-oyl)benzo[b]thiophene or Zileuton Related Compound B), features a central ketone linker bridging two benzo[b]thiophene moieties at their C2 positions[1][3].
The molecular symmetry and the electron-rich nature of the heterocyclic rings impart specific chemical and physical properties to the molecule. Its structural relationship to Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma, makes it a compound of significant interest for impurity profiling, metabolite studies, and as a potential scaffold for the development of new bioactive molecules[2][4]. This guide provides the necessary technical framework for its synthesis and rigorous characterization.
Synthetic Strategies and Methodologies
The synthesis of symmetrical ketones like Methanone, bis(benzo[b]thien-2-yl)- can be approached through several established C-C bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity control.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the carbon-carbonyl bond, suggesting two primary synthetic pathways originating from benzo[b]thiophene.
Caption: Retrosynthetic analysis of the target molecule.
Method A: Friedel-Crafts Acylation
This is a direct and classical approach for acylating aromatic systems. The reaction involves the electrophilic substitution of a benzo[b]thiophene molecule with an activated acyl source, typically a benzo[b]thiophene-2-carbonyl chloride, in the presence of a Lewis acid catalyst.
Causality and Experimental Choices:
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Regioselectivity: Friedel-Crafts acylation of benzo[b]thiophene can yield both 2- and 3-substituted isomers. However, acylation at the C2 position is often favored under specific conditions, though mixtures can occur. Alternative methods using milder catalysts like zeolites or trifluoroacetic anhydride can offer improved regioselectivity and more environmentally benign conditions.
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Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is required to activate the acyl chloride, forming a highly electrophilic acylium ion. Anhydrous conditions are critical as water would deactivate the catalyst.
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Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is used to dissolve the reactants without participating in the reaction.
Experimental Protocol: Friedel-Crafts Acylation
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To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of benzo[b]thiophene-2-carbonyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension.
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After stirring for 15 minutes, add a solution of benzo[b]thiophene (1.1 equivalents) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
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Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization to yield the pure product.
Method B: Grignard-Based Nucleophilic Acyl Substitution
This method offers an alternative with potentially higher regioselectivity, as the positions of the nucleophile and electrophile are explicitly defined. It involves the reaction of a Grignard reagent derived from 2-bromobenzo[b]thiophene with benzo[b]thiophene-2-carbonyl chloride.
Causality and Experimental Choices:
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Grignard Formation: 2-Bromobenzo[b]thiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the highly nucleophilic Grignard reagent. Strict exclusion of moisture and atmospheric CO₂ is paramount to prevent quenching of the reagent.
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Acylating Agent: Benzo[b]thiophene-2-carbonyl chloride serves as the electrophilic partner.
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Reaction Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.
Experimental Protocol: Grignard Reaction
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Grignard Reagent Preparation: In a flame-dried flask under N₂, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobenzo[b]thiophene (1.2 equivalents) in anhydrous THF dropwise. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. Reflux until the magnesium is consumed.
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Acylation Reaction: In a separate flame-dried flask, dissolve benzo[b]thiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous THF and cool to -78 °C.
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Slowly add the prepared Grignard reagent to the acyl chloride solution via cannula transfer.
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Stir the reaction at low temperature for 2-4 hours, then allow it to slowly warm to room temperature.
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Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purify the crude product as described in Method A.
In-depth Characterization and Data Interpretation
A combination of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized Methanone, bis(benzo[b]thien-2-yl)-.
Caption: Integrated workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR: Due to the molecule's C₂ symmetry, the proton signals for both benzo[b]thiophene moieties will be equivalent. The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the single proton on the thiophene ring.
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Causality: Protons closer to the electron-withdrawing carbonyl group and the sulfur atom will be deshielded and appear at a higher chemical shift (downfield). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The C3-proton on the thiophene ring will appear as a singlet.
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¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom.
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Causality: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield (typically >180 ppm). The quaternary carbons of the thiophene ring attached to the carbonyl and sulfur will also be readily identifiable.
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Table 1: Predicted Spectroscopic Data
| Technique | Expected Features | Interpretation |
|---|---|---|
| ¹H NMR | Multiplets/Doublets in the aromatic region (approx. 7.4-8.0 ppm). A singlet for the C3-H (approx. 7.9-8.1 ppm). | Confirms the presence and connectivity of the benzo[b]thiophene aromatic systems. |
| ¹³C NMR | Signal > 180 ppm. Multiple signals in the aromatic region (120-145 ppm). | Confirms the presence of the ketone carbonyl group and the carbon framework of the heterocyclic rings. |
| IR (KBr) | Strong absorption band at ~1640-1670 cm⁻¹. Bands at ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹. | Characteristic C=O stretch of an aryl ketone. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | Molecular ion peak [M]⁺ at m/z = 294.4. | Confirms the molecular weight (C₁₇H₁₀OS₂).[4][5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most telling feature will be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of an aryl ketone.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between isobars. The expected exact mass for C₁₇H₁₀OS₂ ([M+H]⁺) would be calculated and compared to the experimental value.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid (like 0.1% TFA), is typically used. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector at an appropriate wavelength (e.g., 254 nm or 310 nm).
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Conclusion
This guide has detailed plausible and robust methodologies for the synthesis of Methanone, bis(benzo[b]thien-2-yl)-, based on established organic chemistry principles like Friedel-Crafts acylation and Grignard reactions. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal characterization and purity assessment of the final product. The successful application of these protocols will enable researchers to reliably produce and validate this important heterocyclic compound for applications in medicinal chemistry, reference standard qualification, and materials science.
References
- SynZeal. (n.d.). Zileuton USP Related Compound B | 97978-07-9.
- ChemicalBook. (n.d.). Benzo[b]thien-2-yl Ketone synthesis.
- Axios Research. (n.d.). Zileuton Related Compound B - CAS - 97978-07-9.
- Cleanchem. (n.d.). Zileuton USP Related Compound B | CAS No: 97978-07-9.
- Venkatasai Life Sciences. (n.d.). Zileuton USP Related Compound B | 97978-07-9.
- Simson Pharma Limited. (n.d.). Benzo[b]thien-2-yl Ketone | CAS No- 97978-07-9.
- Biosynth. (n.d.). Benzo[b]thien-2-yl ketone (zileuton impurity) | 97978-07-9.
- Veeprho. (n.d.). Zileuton Related Compound B | CAS 97978-07-9.
- Zheng, Z., Chen, L., Qian, C., Zhu, X., Liu, J., Yang, Y., & Liang, Y. (2018). Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions. The Royal Society of Chemistry.
- Arctom. (n.d.). CAS NO. 97978-07-9 | Methanone, bis(benzo[b]thien-2-yl)-.
- Sigma-Aldrich. (n.d.). Benzo[b]thien-2-ylboronic acid ≥95%.
- Sigma-Aldrich. (n.d.). Bis(benzo[b]thien-2-yl)methanone.
- Sigma-Aldrich. (n.d.). Benzo[b]thien-2-ylboronic acid ≥95%.
- BLDpharm. (n.d.). 97978-07-9|Bis(benzo[b]thiophen-2-yl)methanone.
- PubMed Central. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).
- Pharmaffiliates. (n.d.). CAS No : 97978-07-9 | Product Name : 2-(Benzo[b]thien-2-oyl)benzo[b]thiophene.
![Chemical Structure of Methanone, bis(benzo[b]thien-2-yl)-](https://i.imgur.com/example.png)
